This compound can be synthesized from commercially available starting materials, particularly derivatives of phenol and pentanoic acid. It falls under the category of bifunctional compounds due to the presence of both aldehyde and carboxylic acid functional groups, making it useful for various chemical transformations and polymerization reactions.
The synthesis of 5-(4-Formylphenoxy)pentanoic acid can be achieved through several methods, primarily involving the reaction of 4-hydroxybenzaldehyde with pentanoic acid derivatives. A common synthetic route involves the following steps:
The molecular structure of 5-(4-Formylphenoxy)pentanoic acid features several significant components:
C=CC(=O)Oc1ccc(cc1)C(=O)CCCCC(=O)
5-(4-Formylphenoxy)pentanoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-(4-Formylphenoxy)pentanoic acid primarily involves its interaction with biological molecules:
5-(4-Formylphenoxy)pentanoic acid exhibits several notable physical and chemical properties:
5-(4-Formylphenoxy)pentanoic acid has diverse applications across several scientific domains:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4